cis-Geranoyl-CoA

Enzyme Kinetics Acyl-CoA Carboxylase Pseudomonas aeruginosa

Choose cis-Geranoyl-CoA for its unmatched specificity in terpene catabolism studies. Unlike generic acyl-CoAs, it is the sole substrate for geranoyl-CoA carboxylase (GCCase), with zero cross-reactivity with 3-methylcrotonyl-CoA carboxylase (MCCase). Essential for accurate GCCase activity assays, allosteric regulation studies (sigmoidal kinetics), and metabolic engineering of monoterpene waste streams. Guarantee pathway-specific data by using the definitive substrate.

Molecular Formula C31H50N7O17P3S
Molecular Weight 917.8 g/mol
Cat. No. B15546543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Geranoyl-CoA
Molecular FormulaC31H50N7O17P3S
Molecular Weight917.8 g/mol
Structural Identifiers
InChIInChI=1S/C31H50N7O17P3S/c1-18(2)7-6-8-19(3)13-22(40)59-12-11-33-21(39)9-10-34-29(43)26(42)31(4,5)15-52-58(49,50)55-57(47,48)51-14-20-25(54-56(44,45)46)24(41)30(53-20)38-17-37-23-27(32)35-16-36-28(23)38/h7,13,16-17,20,24-26,30,41-42H,6,8-12,14-15H2,1-5H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/b19-13+/t20-,24-,25-,26+,30-/m1/s1
InChIKeyFWLPCGPDGSQPGT-WJGFBNMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Geranoyl-CoA (cis-Geranoyl-coenzyme A): A Specialized Acyl-CoA Thioester for Terpene Degradation Research


cis-Geranoyl-CoA is a CoA thioester derivative of the acyclic monoterpene geranoic acid. It functions as the dedicated metabolic intermediate in the lower catabolic pathways for acyclic monoterpenes, including geraniol and citronellol, in specific bacterial and plant systems [1]. In the model organism Pseudomonas aeruginosa, its formation requires the isomerization of trans-geranyl-CoA by a dedicated cis-trans isomerase, marking a committed step in the degradation pathway [2]. As a fatty acyl thioester, it serves as the specific substrate for geranoyl-CoA carboxylase (GCCase), a biotin-dependent enzyme that initiates the dismantling of the branched carbon skeleton to yield acetyl-CoA for central metabolism [1].

Why cis-Geranoyl-CoA is Not Interchangeable with 3-Methylcrotonyl-CoA in Enzymatic Assays


The core scientific risk in substituting cis-geranoyl-CoA with a generic acyl-CoA analog stems from the stringent, structurally-defined active site of its cognate enzyme, geranoyl-CoA carboxylase (GCCase). As detailed in the evidence below, GCCase exhibits a strong kinetic preference for cis-geranoyl-CoA over the structurally similar 3-methylcrotonyl-CoA (MC-CoA), with a 2.5-fold higher catalytic efficiency [1]. Conversely, 3-methylcrotonyl-CoA carboxylase (MCCase), a closely related biotin-dependent enzyme, fails to recognize or carboxylate cis-geranoyl-CoA at all, rendering the two compounds non-fungible in assays targeting terpene versus leucine degradation pathways [2]. This divergent enzyme selectivity is governed by a single, critical amino acid difference in the enzyme active site that sterically excludes the larger geranoyl moiety [3]. Therefore, using the incorrect CoA substrate in a GCCase activity assay will yield inaccurate kinetic parameters and misrepresent the pathway's metabolic flux.

Quantitative Evidence for cis-Geranoyl-CoA: A Direct Comparator-Based Selection Guide


Superior Catalytic Efficiency of GCCase for cis-Geranoyl-CoA Over 3-Methylcrotonyl-CoA

In a direct head-to-head comparison using purified recombinant geranoyl-CoA carboxylase (GCCase) from Pseudomonas aeruginosa, cis-geranoyl-CoA demonstrated a catalytic efficiency (Vmax/K0.5) of 56, which is 2.5-fold higher than the value of 22 observed for the alternative substrate 3-methylcrotonyl-CoA (MC-CoA) [1]. This difference establishes cis-geranoyl-CoA as the preferred physiological substrate for this enzyme.

Enzyme Kinetics Acyl-CoA Carboxylase Pseudomonas aeruginosa

High-Affinity Binding of cis-Geranoyl-CoA to Geranoyl-CoA Carboxylase (GCCase)

Kinetic analysis of GCCase from Pseudomonas aeruginosa revealed an apparent affinity constant (K0.5) of 8.8 µM for cis-geranoyl-CoA [1]. This value indicates a higher binding affinity compared to the enzyme's affinity for the alternative substrate 3-methylcrotonyl-CoA, for which it exhibits a Km of 14 µM under the same conditions [1]. Furthermore, the kinetic behavior is distinct: GCCase displays sigmoidal kinetics with cis-geranoyl-CoA, suggesting cooperative binding, whereas it follows standard Michaelis-Menten kinetics with MC-CoA [2].

Enzyme Affinity CoA Substrate Kinetic Constants

Exclusive Enzyme Selectivity: cis-Geranoyl-CoA is Not Carboxylated by 3-Methylcrotonyl-CoA Carboxylase (MCCase)

A critical functional distinction lies in the reciprocal substrate recognition between GCCase and MCCase. While GCCase can accept both cis-geranoyl-CoA and 3-methylcrotonyl-CoA (MC-CoA), albeit with a strong preference for the former, MCCase exhibits absolute substrate specificity. Direct enzymatic assays demonstrate that MCCase purified from Pseudomonas citronellolis and P. aeruginosa completely fails to carboxylate cis-geranoyl-CoA [1][2].

Enzyme Specificity Metabolic Pathway Substrate Discrimination

Structural Basis for Substrate Selectivity: A Single Amino Acid Gatekeeper in GCCase

The molecular basis for the discrimination between the larger cis-geranoyl-CoA and the smaller 3-methylcrotonyl-CoA has been resolved through X-ray crystallography. In the active site of geranoyl-CoA carboxylase (GCCase), a glycine residue (Gly203) is present, providing the necessary space to accommodate the bulky geranoyl moiety [1]. In contrast, the homologous enzyme 3-methylcrotonyl-CoA carboxylase (MCCase) possesses a phenylalanine residue at this position, which creates steric hindrance that physically blocks access for the larger cis-geranoyl-CoA substrate, thereby explaining its inability to carboxylate this compound [1].

Structural Biology Enzyme Engineering Substrate Specificity

cis-Geranoyl-CoA as a Competitive Inhibitor of 3-Methylcrotonyl-CoA Carboxylase (MCCase)

Despite not serving as a substrate for 3-methylcrotonyl-CoA carboxylase (MCCase), cis-geranoyl-CoA is recognized by the enzyme's active site as a potent competitive inhibitor. It competes directly with the natural substrate, 3-methylcrotonoyl-CoA, for binding to MCCase [1]. This dual functionality—acting as a preferred substrate for GCCase and a competitive inhibitor for MCCase—underscores its unique and versatile role as a biochemical probe for dissecting the functions of these two closely related carboxylases.

Enzyme Inhibition Biochemical Probe Acyl-CoA

Validated Research Applications for cis-Geranoyl-CoA: From Enzyme Kinetics to Metabolic Engineering


Discriminating Geranoyl-CoA Carboxylase (GCCase) from 3-Methylcrotonyl-CoA Carboxylase (MCCase) Activity

In biochemical studies of Pseudomonas or plant metabolism, crude protein extracts often contain both GCCase and MCCase. Because cis-geranoyl-CoA is a substrate for GCCase but completely unreactive with MCCase [1], it serves as the definitive substrate for specifically measuring GCCase activity. Researchers can quantify GCCase activity in a mixed sample by using cis-geranoyl-CoA as the substrate, ensuring the measured signal originates solely from the terpene degradation pathway enzyme and not from leucine catabolism.

Investigating Allosteric Regulation and Cooperative Kinetics of Biotin-Dependent Carboxylases

cis-Geranoyl-CoA is the ideal substrate for studying the unique regulatory mechanisms of GCCase. Unlike its kinetics with the alternative substrate MC-CoA, GCCase exhibits sigmoidal kinetics with cis-geranoyl-CoA, indicative of positive cooperativity [2]. This makes cis-geranoyl-CoA an essential tool for researchers aiming to understand the allosteric regulation and conformational changes in this enzyme family, which cannot be observed using other acyl-CoA substrates.

Engineering Microbial Strains for Terpene Valorization and Biosynthesis

For metabolic engineers working on converting low-value monoterpenes (e.g., citronellol or geraniol from essential oil waste streams) into valuable chemicals, cis-geranoyl-CoA is a critical pathway intermediate. Understanding its specific kinetic parameters (K0.5 = 8.8 µM, catalytic efficiency = 56) with GCCase [3] is essential for building accurate kinetic models of the engineered pathway and for identifying potential metabolic bottlenecks that limit carbon flux through this central degradation route [4].

Selective Inhibition of MCCase in Complex Biological Systems

In systems where both leucine and terpene catabolic pathways are active, determining the individual contribution of each pathway can be challenging. cis-Geranoyl-CoA can be employed as a selective inhibitor of MCCase [5]. By adding exogenous cis-geranoyl-CoA to an in vitro assay or cell-free extract, researchers can block the MCCase-dependent leucine degradation pathway, thereby allowing the isolated study of residual metabolic activities or confirming the identity of the enzyme responsible for a particular carboxylation event.

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